N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide
Description
Properties
IUPAC Name |
1-[[6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2S/c1-2-8-22-17(28)24-23-16(27)13-6-7-15(26)25(11-13)10-12-4-3-5-14(9-12)18(19,20)21/h2-7,9,11H,1,8,10H2,(H,23,27)(H2,22,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWOXALDROWEDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)C1=CN(C(=O)C=C1)CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The hydrazinecarbothioamide moiety is central to its biological activity.
- Functional Groups : The presence of a trifluoromethyl group enhances lipophilicity and may influence biological interactions.
- Pyridine Ring : The 1,6-dihydro-pyridine structure is known for its role in various pharmacological activities.
Antimicrobial Activity
Research has indicated that derivatives of hydrazinecarboxamides exhibit antimicrobial properties. A study on similar compounds showed moderate inhibition against Mycobacterium tuberculosis and non-tuberculous mycobacteria, with minimum inhibitory concentrations (MICs) reported around 62.5 µM . The structural modifications in hydrazine derivatives can lead to enhanced activity against specific pathogens.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : A study demonstrated that certain derivatives showed IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition, indicating potential as a therapeutic agent for conditions like Alzheimer's disease .
- Butyrylcholinesterase (BuChE) : Similar evaluations revealed IC50 values from 58.01 to 277.48 µM . These findings suggest that modifications to the hydrazine structure can enhance enzyme inhibition potency.
Case Studies
- Antimycobacterial Activity : In a comparative study, the N-hexyl derivative of a related hydrazinecarboxamide exhibited significant activity against M. tuberculosis, with an MIC of 62.5 µM . This suggests that structural variations can lead to substantial differences in antimicrobial efficacy.
- Enzyme Inhibition Analysis : In another study focusing on enzyme inhibition, it was found that longer alkyl chains (C5-C7) optimized BuChE inhibition while shorter chains were less effective . This highlights the importance of chain length in modulating biological activity.
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | IC50 (µM) | Remarks |
|---|---|---|---|
| AChE Inhibition | N-pentyl derivative | 58.01 | Moderate inhibitor |
| BuChE Inhibition | N-tridecyl derivative | 58.01 | Optimal activity |
| Antimycobacterial | N-hexyl derivative | ≥ 62.5 | Effective against M. tuberculosis |
The proposed mechanism for the enzyme inhibition involves non-covalent interactions at the active site of AChE and BuChE, where the compound's structural features allow it to bind effectively without permanent modification of the enzyme . This reversible binding could provide a therapeutic window for treating conditions associated with cholinergic dysfunction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: N-methyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide
Key Differences :
- Substituent at Hydrazinecarbothioamide : The N-methyl group replaces the N-allyl group in the parent compound.
- Electronic Effects: Loss of allyl’s π-electron system may diminish interactions with aromatic residues in target proteins. Solubility: Methyl substitution could marginally enhance aqueous solubility compared to the more lipophilic allyl group.
Biological Relevance: No direct activity data are available for either compound. However, methyl substituents in hydrazine derivatives are often associated with reduced cytotoxicity compared to bulkier groups, as seen in thiosemicarbazone analogs .
Structural Analog: 1-cyclopentyl-N-[(2S,3R)-3-hydroxy-1-phenyl-4-{[3-(trifluoromethyl)benzyl]amino}butan-2-yl]-6-oxo-5-(2-oxopyrrolidin-1-yl)-1,6-dihydropyridine-3-carboxamide
Key Differences :
- Core Modifications: A cyclopentyl group replaces the hydrazinecarbothioamide moiety, shifting the molecule’s reactivity from thioamide-based interactions to carboxamide-mediated hydrogen bonding.
- Stereochemistry: The (2S,3R) configuration in the hydroxy-phenyl-aminobutanyl side chain suggests chiral specificity for enzyme binding.
Functional Implications :
- The 3-(trifluoromethyl)benzyl group is retained, indicating its critical role in target recognition across analogs.
- The carboxamide linkage and pyrrolidinone substituent align with protease inhibitor scaffolds (e.g., HIV-1 protease inhibitors), suggesting divergent therapeutic applications compared to the hydrazinecarbothioamide-based parent compound .
Comparative Data Table
Research Findings and Limitations
- Shared Pharmacophore : The 3-(trifluoromethyl)benzyl group is conserved across analogs, likely serving as a hydrophobic anchor in target binding .
- Divergent Bioactivity: Substitutions on the hydrazinecarbothioamide or pyridine ring drastically alter target specificity. For example, cyclopentyl-pyrrolidinone modifications suggest protease inhibition, whereas hydrazinecarbothioamide derivatives may favor metal-dependent enzyme interactions.
- Data Gaps: No direct comparative studies on binding affinities, IC₅₀ values, or pharmacokinetics are publicly available. The 2004 and 2013 sources lack experimental validation for these compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
